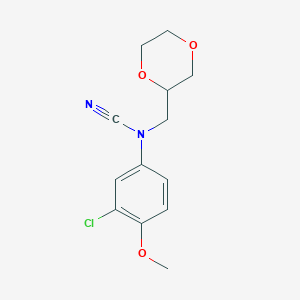
9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide is a synthetic chemical compound notable for its diverse utility in various fields such as chemistry, biology, medicine, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of 9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide typically involves multi-step synthesis. The first step usually involves the derivatization of fluorene to introduce the hydroxyimino and methoxyethyl groups. This is followed by sulfonamide formation under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods: : In industrial settings, the production might involve more streamlined processes, with optimizations for yield, purity, and cost-effectiveness. Large-scale synthesis could involve automated reactors and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions might be employed to modify the oxidative state of the compound.
Substitution: Various substitution reactions can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reactions often require catalysts, controlled temperatures, and specific solvents.
Major Products Formed: : The products vary based on the type of reaction. For example, oxidation may yield oxo-derivatives, while substitution reactions might result in diverse substituted fluorene compounds.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : It can serve as a biochemical probe, helping to understand biological processes. Researchers study its interactions with biomolecules to uncover new biological pathways.
Medicine: : In medicinal chemistry, it's explored for potential therapeutic properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: : Industrial applications include its use in the production of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms. It may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways depend on its application context—whether in biochemical assays or therapeutic research.
Comparación Con Compuestos Similares
Similar Compounds: : Other fluorene derivatives like 9-fluorenone and fluorene-9-bisphenol share structural similarities.
Uniqueness: : What sets 9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide apart is its dual functionalization with both hydroxyimino and methoxyethyl groups, offering a unique combination of reactivity and stability.
Conclusion
This detailed overview captures the multifaceted nature of this compound, from its synthesis to applications and mechanisms of action. Its unique attributes make it a compound of significant interest across various scientific and industrial fields.
Propiedades
IUPAC Name |
9-hydroxyimino-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7S2/c1-28-9-7-20-30(24,25)13-3-5-15-16-6-4-14(31(26,27)21-8-10-29-2)12-18(16)19(22-23)17(15)11-13/h3-6,11-12,20-21,23H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYTZJJXEZYMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one](/img/structure/B2881140.png)






![N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide](/img/structure/B2881153.png)
![1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2881154.png)

![N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881159.png)
![7-Oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2881160.png)

![N-(2,3-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2881163.png)
